molecular formula C6H14N2 B1654926 (E)-3,3-Dimethylbutan-2-ylidenehydrazine CAS No. 29443-45-6

(E)-3,3-Dimethylbutan-2-ylidenehydrazine

Cat. No.: B1654926
CAS No.: 29443-45-6
M. Wt: 114.19 g/mol
InChI Key: HQEFLSCEXXFMQV-VMPITWQZSA-N
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Description

(E)-3,3-Dimethylbutan-2-ylidenehydrazine is a hydrazine derivative characterized by a hydrazone backbone (N–N=C–R) with a 3,3-dimethylbutan-2-ylidene substituent. The (E)-configuration indicates that the substituents on the C=N double bond are on opposite sides, influencing its stereochemical and electronic properties. Hydrazones like this are pivotal in medicinal chemistry and materials science due to their reactivity, ability to form coordination complexes, and biological activities such as antimicrobial or anticancer properties .

Properties

CAS No.

29443-45-6

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-3,3-dimethylbutan-2-ylidenehydrazine

InChI

InChI=1S/C6H14N2/c1-5(8-7)6(2,3)4/h7H2,1-4H3/b8-5+

InChI Key

HQEFLSCEXXFMQV-VMPITWQZSA-N

SMILES

CC(=NN)C(C)(C)C

Isomeric SMILES

C/C(=N\N)/C(C)(C)C

Canonical SMILES

CC(=NN)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Hydrazones vary widely based on their substituents. A comparison of key structural analogs is provided below:

Compound Name Substituents Key Structural Features References
(E)-3,3-Dimethylbutan-2-ylidenehydrazine Aliphatic: 3,3-dimethylbutan-2-ylidene Branched alkyl chain; (E)-configuration -
1,2-Bis(3-nitrobenzylidene)hydrazine Aromatic: Two 3-nitrobenzylidene groups Electron-withdrawing NO₂ groups; planar
6-Ethoxy-2-hydrazinyl-3-nitropyridine Heterocyclic: Pyridine ring with ethoxy and nitro groups Conjugated π-system; hydrogen-bonding sites
(E)-3-(3,5-Dimethoxyphenyl)acrylohydrazide Aromatic: 3,5-dimethoxyphenyl acryloyl group Methoxy donors; extended conjugation

Key Observations :

  • Aliphatic vs. Aromatic Substituents: The target compound’s aliphatic chain may enhance solubility in nonpolar solvents compared to aromatic analogs like 1,2-bis(3-nitrobenzylidene)hydrazine .
  • Electron Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity of the C=N bond, whereas electron-donating groups (e.g., methoxy in ) stabilize resonance structures .

Comparison to Target Compound :

  • The target compound likely requires condensation of 3,3-dimethylbutan-2-one with hydrazine under reflux, analogous to methods in and .
  • Aliphatic ketones may exhibit slower reaction kinetics compared to aromatic aldehydes due to reduced electrophilicity .

Physicochemical Properties

Data from analogous compounds suggest trends:

Property (E)-3,3-Dimethylbutan-2-ylidenehydrazine (Predicted) 1,2-Bis(3-nitrobenzylidene)hydrazine (E)-3-(3,5-Dimethoxyphenyl)acrylohydrazide
Melting Point ~380–400 K (estimated) 473–475 K 401–402 K
Solubility Moderate in polar aprotic solvents Low in water; soluble in DMSO Soluble in ethanol; insoluble in hexane
Stability Air-stable; hygroscopic Light-sensitive Stable at RT

Notable Trends:

  • Melting Points : Aliphatic hydrazones (e.g., target) may have lower melting points than aromatic derivatives due to weaker π-π stacking .
  • Solubility: Methoxy groups () enhance polarity and ethanol solubility, whereas nitro groups () favor DMSO .

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